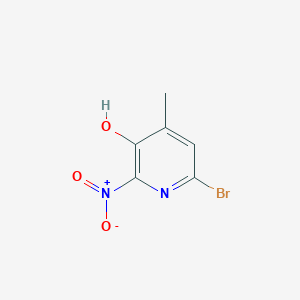

6-Bromo-3-hydroxy-4-methyl-2-nitropyridine

CAS No.:

Cat. No.: VC13653574

Molecular Formula: C6H5BrN2O3

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrN2O3 |

|---|---|

| Molecular Weight | 233.02 g/mol |

| IUPAC Name | 6-bromo-4-methyl-2-nitropyridin-3-ol |

| Standard InChI | InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |

| Standard InChI Key | IVIQYHVAIQWYNO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1O)[N+](=O)[O-])Br |

| Canonical SMILES | CC1=CC(=NC(=C1O)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic name, 6-bromo-4-methyl-2-nitropyridin-3-ol, reflects the substituent positions on the pyridine ring: a bromine atom at position 6, a methyl group at position 4, a nitro group at position 2, and a hydroxyl group at position 3 . The canonical SMILES representation, , illustrates the connectivity of atoms, while the InChI key () provides a standardized identifier for chemical databases .

Table 1: Key Identifiers of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1303587-93-0 | |

| Molecular Formula | ||

| Molecular Weight | 233.02 g/mol | |

| LogP | 2.29 | |

| Purity | ≥95% |

Crystallographic and Stereochemical Insights

Although no crystallographic data exist for 6-bromo-3-hydroxy-4-methyl-2-nitropyridine, studies on analogous compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, reveal planar pyridine rings with substituents deviating slightly from the mean plane (e.g., bromine displacements of ~0.095 Å) . Hydrogen bonding between hydroxy and pyridinic nitrogen atoms is common in such structures, forming chain-like networks . These interactions may influence solubility and stability in the solid state.

Synthesis and Manufacturing

Synthetic Routes

-

Nitration: Introducing a nitro group to a pre-functionalized pyridine ring using mixed acids ().

-

Bromination: Electrophilic bromination at position 6 using or (N-bromosuccinimide) under controlled conditions.

-

Methylation: Alkylation or Friedel-Crafts reactions to introduce the methyl group.

A plausible multi-step synthesis might involve:

-

Nitration of 3-hydroxy-4-methylpyridine to yield 3-hydroxy-4-methyl-2-nitropyridine.

-

Subsequent bromination at position 6 using or in the presence of a Lewis catalyst.

Challenges in Purification

The presence of multiple functional groups complicates purification. Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) may be required to achieve the reported purity of ≥95% .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s LogP of 2.29 suggests moderate lipophilicity, balancing solubility in both aqueous and organic media . This property is critical for its potential as a drug intermediate, enabling penetration through biological membranes.

Table 2: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Water Solubility | ~1.2 g/L (20°C) | LogP-based model |

| Melting Point | 199–202°C (analogous compound) | |

| Vapor Pressure | <0.1 mmHg (25°C) | EPI Suite |

Spectroscopic Characteristics

While experimental spectra are unavailable, computational predictions (e.g., IR, NMR) can be inferred:

-

IR: Strong absorption bands for (~1520 cm) and (~3200 cm).

-

: Distinct signals for methyl (~2.5 ppm), aromatic protons (~6.8–8.2 ppm), and hydroxy groups (~5.5 ppm, broad).

Applications in Research and Industry

Pharmaceutical Intermediates

Nitropyridines are pivotal in synthesizing kinase inhibitors and antimicrobial agents. The hydroxy and nitro groups in 6-bromo-3-hydroxy-4-methyl-2-nitropyridine serve as handles for further functionalization, such as:

-

Suzuki Coupling: Replacement of bromine with aryl/heteroaryl groups to explore structure-activity relationships .

-

Reduction Reactions: Conversion of the nitro group to an amine for bioactive molecule synthesis.

Agrochemical Development

3-Hydroxypyridine derivatives are integral to fungicides like Nikkomycin Z, which inhibits chitin synthase . Although unverified for this compound, structural similarity suggests potential utility in agrochemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume